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molecular formula C12H12 B7695044 2,6-Dimethylnaphthalene CAS No. 96789-56-9

2,6-Dimethylnaphthalene

Cat. No. B7695044
M. Wt: 156.22 g/mol
InChI Key: YGYNBBAUIYTWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06072098

Procedure details

A mixture of DMN isomers containing 2% by weight of 2,7-DMN, etc. as shown in Table 3 as the starting raw material was isomerized under liquid-phase flow system and atmospheric pressure at a reaction temperature of 220° C. at a WHSV of 1.0 hr-1 in the presence of a catalyst (alumina content of 20% by weight) prepared by molding with alumina, mordenite type H (silica/alumina molar ratio of 203, produced by Tosoh Corporation). The resultant isoiverization reaction product shown in Table 3 as reaction product (1) was incorporated with the same amount of n-heptane, heated to 80° C. to dissolve the reaction product and then cooled to 20° C. to precipitate crystal. The slurry containing the crystal was filtered by suction with a G2 glass filter, and the crystal thus obtained was rinsed with n-heptane cooled to 20° C. in an amount by weight half the reaction product. As a result, there was obtained 2,6-DMN crystal having the chemical composition given in Table 3 as "Crystal (1)" in a recovery rate of 64.2%. Here, the recovery rate is the percentage of the amount of 2,6-DMN in the resultant crystal based on the amount thereof in the starting raw material for crystallization.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mordenite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
203
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:7]=[CH:6][C:5]2[CH:8]=[CH:9][C:10]([CH3:12])=[CH:11][C:4]=2[CH:3]=1.[CH3:13]CCCCCC>>[CH3:12][C:10]1[CH:9]=[CH:8][C:5]2[CH:6]=[C:7]([CH3:13])[CH:2]=[CH:3][C:4]=2[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=C(C=C1)C=CC(=C2)C
Step Two
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
mordenite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
203
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
product ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of DMN isomers
CUSTOM
Type
CUSTOM
Details
was isomerized under liquid-phase flow system and atmospheric pressure at a reaction temperature of 220° C. at a WHSV of 1.0 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resultant isoiverization reaction product
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the reaction product
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
to precipitate crystal
ADDITION
Type
ADDITION
Details
The slurry containing the crystal
FILTRATION
Type
FILTRATION
Details
was filtered by suction with a G2 glass
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
the crystal thus obtained
WASH
Type
WASH
Details
was rinsed with n-heptane
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C. in an amount by weight half the reaction product

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(C=C1)C=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06072098

Procedure details

A mixture of DMN isomers containing 2% by weight of 2,7-DMN, etc. as shown in Table 3 as the starting raw material was isomerized under liquid-phase flow system and atmospheric pressure at a reaction temperature of 220° C. at a WHSV of 1.0 hr-1 in the presence of a catalyst (alumina content of 20% by weight) prepared by molding with alumina, mordenite type H (silica/alumina molar ratio of 203, produced by Tosoh Corporation). The resultant isoiverization reaction product shown in Table 3 as reaction product (1) was incorporated with the same amount of n-heptane, heated to 80° C. to dissolve the reaction product and then cooled to 20° C. to precipitate crystal. The slurry containing the crystal was filtered by suction with a G2 glass filter, and the crystal thus obtained was rinsed with n-heptane cooled to 20° C. in an amount by weight half the reaction product. As a result, there was obtained 2,6-DMN crystal having the chemical composition given in Table 3 as "Crystal (1)" in a recovery rate of 64.2%. Here, the recovery rate is the percentage of the amount of 2,6-DMN in the resultant crystal based on the amount thereof in the starting raw material for crystallization.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mordenite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
203
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:7]=[CH:6][C:5]2[CH:8]=[CH:9][C:10]([CH3:12])=[CH:11][C:4]=2[CH:3]=1.[CH3:13]CCCCCC>>[CH3:12][C:10]1[CH:9]=[CH:8][C:5]2[CH:6]=[C:7]([CH3:13])[CH:2]=[CH:3][C:4]=2[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=C(C=C1)C=CC(=C2)C
Step Two
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
mordenite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
203
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
product ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of DMN isomers
CUSTOM
Type
CUSTOM
Details
was isomerized under liquid-phase flow system and atmospheric pressure at a reaction temperature of 220° C. at a WHSV of 1.0 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resultant isoiverization reaction product
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the reaction product
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
to precipitate crystal
ADDITION
Type
ADDITION
Details
The slurry containing the crystal
FILTRATION
Type
FILTRATION
Details
was filtered by suction with a G2 glass
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
the crystal thus obtained
WASH
Type
WASH
Details
was rinsed with n-heptane
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C. in an amount by weight half the reaction product

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(C=C1)C=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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